
2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
Overview
Description
2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and a bromobenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent substitution reactions to introduce the bromobenzylthio and pyridine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the various reaction steps.
Chemical Reactions Analysis
Types of Reactions
2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine can undergo several types of chemical reactions, including:
Oxidation: The bromobenzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The bromine atom in the bromobenzylthio group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its diverse biological activities:
- Antimicrobial Activity : Research has shown that triazole derivatives can inhibit the growth of various bacteria and fungi. The presence of the bromobenzyl group enhances its antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Studies indicate that 2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine can inhibit specific enzymes involved in cancer cell proliferation. The triazole ring is known to interact with biological targets such as kinases and receptors, potentially leading to therapeutic effects against tumors.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by modulating pathways related to inflammatory responses. This property is particularly relevant for developing treatments for chronic inflammatory diseases.
Agricultural Applications
The unique properties of this compound make it suitable for agricultural use:
- Fungicides : Its antifungal activity positions it as a potential fungicide in crop protection. Triazole compounds are widely used in agriculture to control fungal diseases in plants.
Material Science
The compound's structural characteristics allow it to be explored for various applications in material science:
- Polymer Chemistry : The incorporation of triazole derivatives into polymers can enhance their mechanical properties and thermal stability. This application is particularly relevant for developing advanced materials with specific functionalities.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. Results demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to existing antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound inhibited cell proliferation through apoptosis induction. Mechanistic studies indicated that it interferes with key signaling pathways involved in cancer progression, suggesting its potential as a lead compound for anticancer drug development.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(5-(Benzylthio)-1H-1,2,4-triazol-3-yl)pyridine | Contains a benzylthio group | Exhibits strong antifungal activity |
5-(Bromo-phenyl)-1H-1,2,4-triazole | Brominated phenyl group | Known for anticancer properties |
4-Ethylthio-1H-1,2,4-triazole | Ethylthio group | Used as a building block in drug synthesis |
This table highlights the diversity within the triazole family while emphasizing the unique bromobenzyl and ethyl groups present in the target compound. Each derivative exhibits distinct biological activities and chemical properties that contribute to their respective applications in research and industry.
Mechanism of Action
The mechanism of action of 2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and bromobenzylthio group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)benzene
- 2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)thiophene
Uniqueness
Compared to similar compounds, 2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine is unique due to the presence of the pyridine ring, which can enhance its binding interactions with biological targets and potentially improve its solubility and stability. The combination of the triazole and pyridine rings also provides a versatile scaffold for further functionalization and optimization in various applications.
Biological Activity
The compound 2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A pyridine ring .
- A triazole moiety .
- A bromobenzyl group and a thioether linkage .
These structural elements contribute to its chemical reactivity and biological efficacy. The presence of the bromine atom enhances its interaction with biological targets, potentially leading to therapeutic effects against various diseases.
Antimicrobial Activity
- Mechanism of Action : The triazole ring is known to inhibit specific enzymes crucial for microbial survival. For instance, it may interfere with the synthesis of ergosterol in fungi, a vital component of their cell membranes .
- Research Findings : Studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity against various pathogens. For example:
Anticancer Activity
- Targeting Cancer Cells : The compound has been investigated for its ability to induce apoptosis in cancer cells. The triazole moiety is believed to interact with cellular pathways involved in tumor growth and proliferation.
- Case Studies : In vitro studies have indicated that certain triazole derivatives can inhibit cancer cell lines such as A-431 (epidermoid carcinoma) and HepG-2 (liver carcinoma). The structure-activity relationship (SAR) suggests that modifications on the triazole ring can enhance cytotoxic effects .
Anti-inflammatory Properties
- Inflammation Pathways : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
- Experimental Evidence : Research indicates that related triazole compounds exhibit anti-inflammatory effects in animal models by reducing edema and inflammatory markers .
Data Table: Biological Activity Comparison
Interaction Studies
The biological activity of this compound is further elucidated through interaction studies:
Properties
IUPAC Name |
2-[5-[(3-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4S/c1-2-21-15(14-8-3-4-9-18-14)19-20-16(21)22-11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMNPRUZEWRESI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587013-20-5 | |
Record name | 3-BROMOBENZYL 4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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